molecular formula C10H5ClN2O2 B13178369 4-Chloro-7-cyano-1H-indole-2-carboxylic acid

4-Chloro-7-cyano-1H-indole-2-carboxylic acid

Cat. No.: B13178369
M. Wt: 220.61 g/mol
InChI Key: MKDXLKQJBAXRAH-UHFFFAOYSA-N
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Description

4-Chloro-7-cyano-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-cyano-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by cyclization and subsequent carboxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-7-cyano-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-7-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. This makes it a valuable candidate for drug development .

Comparison with Similar Compounds

  • Indole-3-carboxylic acid
  • 7-Bromo-1H-indole-2-carboxylic acid
  • 4-Chloro-1H-indole-2-carboxylic acid

Comparison: 4-Chloro-7-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both chloro and cyano groups, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets .

Properties

Molecular Formula

C10H5ClN2O2

Molecular Weight

220.61 g/mol

IUPAC Name

4-chloro-7-cyano-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5ClN2O2/c11-7-2-1-5(4-12)9-6(7)3-8(13-9)10(14)15/h1-3,13H,(H,14,15)

InChI Key

MKDXLKQJBAXRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1C#N)C(=O)O)Cl

Origin of Product

United States

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